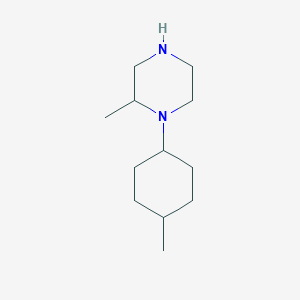
7-Chloro-2,6-dimethylhept-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2,6-dimethylhept-2-ene: is an organic compound with the molecular formula C9H17Cl . It is a clear, colorless liquid with a unique chemical structure that includes a chlorine atom and two methyl groups attached to a heptene backbone. This compound is primarily used in research and industrial applications due to its distinctive reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 7-Chloro-2,6-dimethylhept-2-ene typically involves the chlorination of 2,6-dimethylhept-2-ene. One common method includes the use of thionyl chloride or phosphorus trichloride as chlorinating agents under controlled conditions. The reaction is usually carried out in a non-polar solvent such as dichloromethane at low temperatures to ensure selective chlorination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of palladium-catalyzed reactions is also explored to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-2,6-dimethylhept-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amine, or alkoxide ions.
Addition Reactions: The double bond in the heptene backbone can participate in electrophilic addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like or .
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Electrophilic Addition: Bromine in carbon tetrachloride or hydrogen chloride in an inert solvent.
Oxidation: Potassium permanganate in acidic or neutral medium.
Major Products:
Substitution: Formation of 2,6-dimethylhept-2-en-1-ol or 2,6-dimethylhept-2-en-1-amine.
Addition: Formation of 7-bromo-2,6-dimethylheptane or 7-chloro-2,6-dimethylheptane.
Oxidation: Formation of 2,6-dimethylhept-2-en-1-one.
Scientific Research Applications
7-Chloro-2,6-dimethylhept-2-ene is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and as a reagent in studying reaction mechanisms.
Biology: In the development of bioactive compounds and as a probe to study enzyme-catalyzed reactions.
Medicine: Potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 7-Chloro-2,6-dimethylhept-2-ene involves its reactivity towards nucleophiles and electrophiles. The chlorine atom acts as a leaving group in substitution reactions, while the double bond participates in addition reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
- 1-Chloro-2,6-dimethylhept-2-ene
- 2-Chloro-2,6-dimethylheptane
- 7-Bromo-2,6-dimethylhept-2-ene
Uniqueness: 7-Chloro-2,6-dimethylhept-2-ene is unique due to its specific substitution pattern and the presence of both a chlorine atom and a double bond. This combination imparts distinct reactivity and properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C9H17Cl |
|---|---|
Molecular Weight |
160.68 g/mol |
IUPAC Name |
7-chloro-2,6-dimethylhept-2-ene |
InChI |
InChI=1S/C9H17Cl/c1-8(2)5-4-6-9(3)7-10/h5,9H,4,6-7H2,1-3H3 |
InChI Key |
YKYASBYQGCLRJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate](/img/structure/B13179299.png)
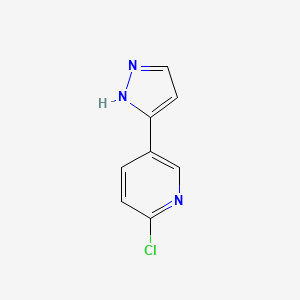
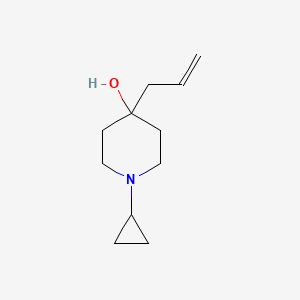

![methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine](/img/structure/B13179327.png)

![1-[(Benzyloxy)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13179342.png)
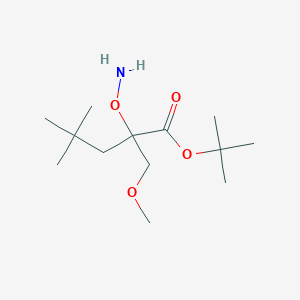
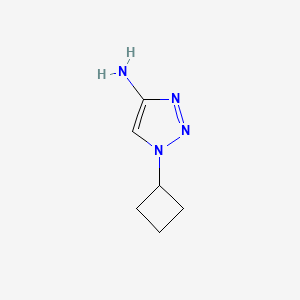
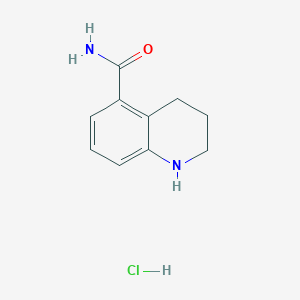
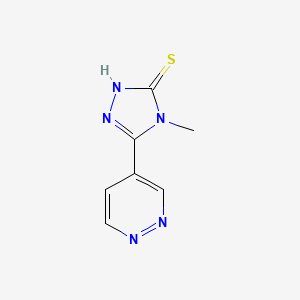
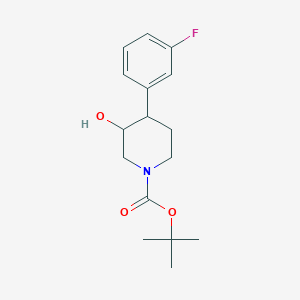
![4,5-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13179376.png)
